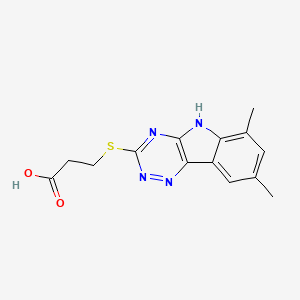
3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid” is a heterocyclic compound with a molecular formula of C13H12N4O2S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)O)C . This notation provides a way to represent the structure using ASCII strings. Physical and Chemical Properties Analysis
The molecular weight of this compound is 288.32 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Discovery of Potent Dual Agonists
A study by Kinoshita et al. (2016) identified cyclic carbamate derivatives as potent dual EP2 and EP3 agonists, showcasing the potential of structurally unique compounds like 3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid in medicinal chemistry. These compounds, distinct from natural prostaglandins, displayed high potency in agonist activity, indicating their possible use in therapeutic applications (Kinoshita et al., 2016).
Synthesis of Acrylic Acid Derivatives
Lim et al. (2007) explored the synthesis of 2-(9-fluorenyl)acrylic acid derivatives through an intramolecular Friedel-Crafts reaction, a process that could potentially utilize compounds like this compound. These synthetic methods are significant for the development of new materials and pharmaceuticals (Lim et al., 2007).
Catalytic Applications in Imidazole Synthesis
Tavakoli et al. (2012) demonstrated the use of a sulfuric acid derivative as a catalyst for synthesizing 1,2,4,5-tetrasubstituted imidazoles. This research highlights the potential role of sulfur-containing compounds, similar to this compound, in catalyzing important chemical reactions (Tavakoli et al., 2012).
Electrochemical Studies
The study by Chen and Dryhurst (1983) on the electrochemical oxidation of 7,9-dimethyluric acid presents insights into the electrochemical properties of complex organic compounds. Research involving this compound could expand understanding in this area (Chen & Dryhurst, 1983).
Crystal Structure Analysis
Parvez et al. (2005) focused on the crystal structures of germanium-containing compounds, which provides a basis for understanding the structural properties of complex molecules like this compound. Such studies are crucial for material science and pharmaceutical research (Parvez et al., 2005).
Synthesis of Fluorinated Compounds
Boiadjiev and Lightner (1997) synthesized a fluorinated bilirubin analog, highlighting the importance of fluorination in modifying the properties of complex molecules. This research can be extrapolated to understand the modifications and applications of similarly structured compounds like this compound (Boiadjiev & Lightner, 1997).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-7-5-8(2)11-9(6-7)12-13(15-11)16-14(18-17-12)21-4-3-10(19)20/h5-6H,3-4H2,1-2H3,(H,19,20)(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLOROCVNRIKBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)


![1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide](/img/structure/B1312324.png)
![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)
![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)
